molecular formula C23H25N3O2S B2413216 2-((3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 443352-48-5

2-((3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)acetamide

Cat. No. B2413216
CAS RN: 443352-48-5
M. Wt: 407.53
InChI Key: BCCMUEBGABAYIP-UHFFFAOYSA-N
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Description

2-((3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H25N3O2S and its molecular weight is 407.53. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis for Analgesic and Anti-inflammatory Activities

Quinazolinyl acetamides, including structures similar to 2-((3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)acetamide, have been investigated for their potential analgesic and anti-inflammatory activities. A study highlighted the synthesis of various substituted quinazolinyl acetamides which were tested for these biological activities. Among the synthesized compounds, certain derivatives demonstrated potent analgesic and anti-inflammatory effects, indicating the potential therapeutic applications of these compounds in managing pain and inflammation without significant ulcerogenic potential (Alagarsamy et al., 2015).

Potential Anticancer Activity

Another significant area of research involving quinazolinone-based derivatives is their anticancer potential. For instance, a novel quinazolinone derivative showed potent cytotoxic activity against various human cancer cell lines, including cervical, lung adenocarcinoma, and triple-negative breast cancer cells. The compound's ability to inhibit VEGFR-2 and EGFR tyrosine kinases was highlighted, suggesting its potential as an effective anti-cancer agent (Riadi et al., 2021).

Synthesis and Cytotoxic Activity

Research has also been conducted on the synthesis of N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide compounds, showing mild to moderate cytotoxic activity against leukemia and breast cancer cell lines. This indicates the potential of such compounds in the development of new therapeutic agents for cancer treatment (Nguyen et al., 2019).

Antitumor and Antifungal Activities

Quinazolinone derivatives have also been synthesized with the aim of exploring their antitumor and antifungal activities. Certain derivatives displayed high to moderate activity against cancer cells and significant activity against fungal strains, showcasing the broad-spectrum biological potential of these compounds (El-bayouki et al., 2011).

properties

IUPAC Name

2-(3-cyclopentyl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c1-2-16-11-13-17(14-12-16)24-21(27)15-29-23-25-20-10-6-5-9-19(20)22(28)26(23)18-7-3-4-8-18/h5-6,9-14,18H,2-4,7-8,15H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCMUEBGABAYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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